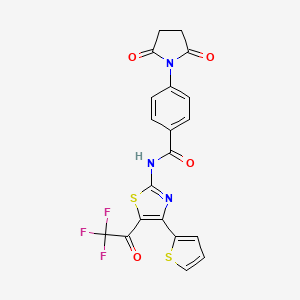
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H12F3N3O4S2 and its molecular weight is 479.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18F3N3O3S, with a molecular weight of approximately 433.44 g/mol. The presence of multiple functional groups such as dioxopyrrolidine, thiazole, and thiophene suggests diverse biological interactions.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The dioxopyrrolidine structure may facilitate binding through hydrogen bonding or hydrophobic interactions, while the thiazole and thiophene moieties are known for their roles in pharmacological activities.
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Thiazolyl-pyrazoline derivatives , which share structural similarities with the target compound, demonstrated potent antiproliferative effects against breast cancer cell lines (T-47D) and lung cancer cell lines (A549). The most effective derivatives had IC50 values as low as 0.75 µM against T-47D cells .
Enzyme Inhibition
The compound is hypothesized to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers. Molecular docking studies have indicated that compounds structurally related to this compound bind effectively to the EGFR active site, suggesting potential for therapeutic applications in cancer treatment .
Case Studies
- Thiazolyl-Pyrazoline Derivatives : A study evaluated several derivatives for their anticancer activity. Compounds with structural similarities showed promising results against various cancer cell lines, indicating that modifications to the thiazole ring could enhance biological activity .
- Molecular Docking Studies : Docking simulations revealed that compounds similar to this compound exhibited binding patterns akin to established inhibitors like erlotinib . This suggests a mechanism of action involving competitive inhibition at the EGFR site.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3O3S |
| Molecular Weight | 433.44 g/mol |
| Anticancer Activity (T-47D IC50) | 0.75 µM |
| Anticancer Activity (A549 IC50) | 3.92 µM |
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O4S2/c21-20(22,23)17(29)16-15(12-2-1-9-31-12)24-19(32-16)25-18(30)10-3-5-11(6-4-10)26-13(27)7-8-14(26)28/h1-6,9H,7-8H2,(H,24,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGPCYBNGXYICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














